Ethyl 4-cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate typically involves multiple stepsThe Gewald reaction is often employed, which involves the condensation of a cyanoacetate with a ketone in the presence of elemental sulfur and a base .
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Gewald Reaction
Reactants: Cyanoacetate, ketone, elemental sulfur, base (e.g., piperidine).
Conditions: Reflux in ethanol.
Product: Aminothiophene derivative.
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Subsequent Functionalization
Reactants: Aminothiophene derivative, phenoxyacetic acid, ethyl chloroformate.
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane).
Product: Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under reflux.
Products: Oxidized thiophene derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous solvents, typically at low temperatures.
Products: Reduced thiophene derivatives.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Various solvents, often under reflux or at room temperature.
Products: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its electronic properties and potential use in organic semiconductors .
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Biology
- Investigated for its potential as an antimicrobial agent.
- Explored for its interactions with biological macromolecules.
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Medicine
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Industry
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate can be compared with other thiophene derivatives:
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Thiophene-2-carboxylate
- Similar structure but lacks the cyano and phenoxyacetamido groups.
- Less complex and may have different biological activities.
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2-Phenoxyacetamido Thiophene Derivatives
- Share the phenoxyacetamido group but differ in other substituents.
- May exhibit similar antimicrobial and anti-inflammatory properties.
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Cyano-substituted Thiophenes
- Contain the cyano group but differ in other substituents.
- Often studied for their electronic properties and potential use in materials science .
Ethyl 4-cyano-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O4S/c1-3-22-17(21)15-11(2)13(9-18)16(24-15)19-14(20)10-23-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
IIBSDSNTYAVUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
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